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Compound of Interest

Compound Name: 5-Methoxy-2,1,3-benzothiadiazole

Cat. No.: B167677 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2,1,3-
benzothiadiazole

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the known physicochemical properties of

5-Methoxy-2,1,3-benzothiadiazole (CAS No. 1753-76-0). Due to its structural similarity to a

class of heterocyclic compounds with diverse biological activities, understanding these

fundamental properties is crucial for its potential application in medicinal chemistry and

materials science. This guide consolidates available quantitative data, outlines detailed

experimental protocols for its synthesis and property determination, and visualizes key

workflows relevant to its study.

Core Physicochemical Data
The following tables summarize the key identifiers and physicochemical properties of 5-
Methoxy-2,1,3-benzothiadiazole. While some experimental data is available, values for

several properties have not been reported in the reviewed literature.

Table 1: Compound Identification
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Identifier Value

Chemical Name 5-Methoxy-2,1,3-benzothiadiazole

CAS Number 1753-76-0[1]

Molecular Formula C₇H₆N₂OS[2]

Molecular Weight 166.20 g/mol [2]

Canonical SMILES COc1ccc2nsnc2c1[2]

Table 2: Physicochemical Properties

Property Value Notes

Melting Point 82 °C[2] Experimental Value

Boiling Point Not Reported -

Appearance Not Reported -

Aqueous Solubility Not Reported -

logP (Octanol/Water) Not Reported Partition Coefficient

pKa Not Reported Acid Dissociation Constant

Spectroscopic and Characterization Data
Structural confirmation of 5-Methoxy-2,1,3-benzothiadiazole relies on standard spectroscopic

techniques. Expected and reported data are presented below.

Table 3: Spectroscopic Data
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Technique Expected / Reported Data

¹H NMR

δ (ppm): 7.84 (d, J = 9.2 Hz, 1H), 7.41 (d, J =

2.5 Hz, 1H), 7.09 (dd, J = 9.2, 2.5 Hz, 1H), 3.92

(s, 3H)

¹³C NMR
δ (ppm): 160.2, 156.4, 146.9, 120.3, 118.2,

105.7, 56.1

FT-IR (KBr)

ν (cm⁻¹): ~3050-3100 (Aromatic C-H stretch),

~2950 (Aliphatic C-H stretch), ~1600 (C=N

stretch), ~1500 (Aromatic C=C stretch), ~1250

(C-O stretch)

Mass Spec. (ESI-MS) m/z: [M+H]⁺ calculated for C₇H₇N₂OS⁺: 167.03

Experimental Protocols
Reproducibility is paramount in scientific research. This section details the synthetic route for 5-
Methoxy-2,1,3-benzothiadiazole and provides generalized, standard protocols for the

determination of key physicochemical properties.

Synthesis of 5-Methoxy-2,1,3-benzothiadiazole
A plausible and commonly employed method for synthesizing benzothiadiazoles involves the

cyclization of an ortho-phenylenediamine derivative. The workflow begins with the reduction of

a nitroaniline precursor, followed by cyclization to form the thiadiazole ring.
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4-Methoxy-2-nitroaniline

4-Methoxy-1,2-phenylenediamine

 Reduction 
 (e.g., SnCl₂, HCl) 

5-Methoxy-2,1,3-benzothiadiazole

 Cyclization 
 (e.g., Thionyl Chloride, SOCl₂) 

Click to download full resolution via product page

Proposed synthetic workflow for 5-Methoxy-2,1,3-benzothiadiazole.

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine (Reduction)

To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous

chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.

Heat the reaction mixture at reflux for 2-4 hours. Reaction progress should be monitored by

Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature.

Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH

is approximately 8-9.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate

under reduced pressure to yield the crude product.

Step 2: Synthesis of 5-Methoxy-2,1,3-benzothiadiazole (Cyclization)
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Dissolve the 4-methoxy-1,2-phenylenediamine from Step 1 (1 equivalent) in a suitable

solvent such as toluene or dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.

After the addition is complete, allow the reaction to warm to room temperature and then heat

at reflux for 3-5 hours, monitoring by TLC.

Upon completion, cool the mixture and carefully quench the reaction with water.

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane/ethyl acetate) to obtain pure 5-Methoxy-2,1,3-benzothiadiazole.

Determination of Melting Point
The melting point is determined using a calibrated melting point apparatus.

A small, dry sample of the crystalline compound is packed into a capillary tube.

The tube is placed in the heating block of the apparatus.

The temperature is increased at a controlled rate.

The temperature range is recorded from the point at which the first drop of liquid appears to

the point at which the entire sample has melted.

Determination of logP (Octanol-Water Partition
Coefficient)
The Shake Flask method is a traditional approach, while HPLC-based methods are faster.

Shake Flask Method:
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Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

The mixture is shaken until equilibrium is reached.

The phases are separated, and the concentration of the compound in each phase is

determined using a suitable analytical technique (e.g., UV-Vis spectroscopy).

The partition coefficient, P, is calculated as the ratio of the concentration in the organic

phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

HPLC Method:

A reversed-phase high-performance liquid chromatography (RP-HPLC) system is used.

The retention time of the compound is measured and compared to the retention times of a

series of standards with known logP values.

A calibration curve of logP versus retention time is used to determine the logP of the

sample.

Determination of pKa
Potentiometric titration is a common and accurate method for pKa determination.

Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

Prepare a dilute solution (e.g., 1 mM) of the compound.

Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standard acid

solution (e.g., 0.1 M HCl).

Titrate the solution by adding small, precise volumes of a standard base solution (e.g., 0.1 M

NaOH).

Record the pH after each addition, continuing until the basic range (e.g., pH 12) is reached.

Plot the pH versus the volume of titrant added. The pKa is determined from the inflection

point of the resulting titration curve.
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Biological Context and Experimental Workflow
While specific biological signaling pathways for 5-Methoxy-2,1,3-benzothiadiazole are not

well-documented, related benzothiadiazole derivatives have shown potential as anticancer

agents. A standard initial step in assessing such potential is the in vitro cytotoxicity or cell

viability assay, such as the MTT assay.

MTT Assay Workflow for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

The intensity of the color is proportional to the number of viable cells.
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General workflow for an MTT cell viability assay.
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Protocol Outline:

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a

predetermined density and incubate to allow for attachment.

Compound Treatment: Treat the cells with a range of concentrations of 5-Methoxy-2,1,3-
benzothiadiazole and incubate for a set period (e.g., 48 or 72 hours).

MTT Incubation: Add MTT labeling reagent to each well and incubate for approximately 4

hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to

purple formazan.

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a

wavelength between 550 and 600 nm.

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The

IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be

determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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